Tropacine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis of Anticholinergic Drugs

Tropacine plays a crucial role in the synthesis of various anticholinergic drugs. These medications act by blocking the action of the neurotransmitter acetylcholine at muscarinic receptors, leading to various effects depending on the specific drug and targeted receptors. Some common examples include:

- Atropine: Used to dilate pupils during eye examinations, treat slow heart rate (bradycardia), and manage certain types of poisoning .

- Scopolamine: Used to treat motion sickness, prevent nausea and vomiting after surgery, and manage some forms of pain .

- Ipratropium bromide: Used to treat symptoms of chronic obstructive pulmonary disease (COPD) by relaxing the muscles in the airways .

Research on Acetylcholine Signaling

Tropacine can be used as a research tool to study the role of acetylcholine signaling in various biological processes. By selectively blocking muscarinic receptors, researchers can investigate the specific effects of acetylcholine and gain insights into its involvement in functions like:

- Learning and memory: Studies suggest that acetylcholine plays a crucial role in learning and memory formation. Tropacine, by blocking its action at muscarinic receptors, can help researchers understand how these receptors contribute to these processes .

- Neuromuscular transmission: Acetylcholine is essential for communication between nerves and muscles. Tropacine can be used to study the mechanisms of neuromuscular transmission and identify potential therapeutic targets for neuromuscular disorders .

- Smooth muscle function: Acetylcholine also plays a role in regulating the contraction and relaxation of smooth muscle present in various organs like the gut and blood vessels. Tropacine can be used to investigate how muscarinic receptors influence smooth muscle function and identify potential treatment strategies for conditions like asthma and irritable bowel syndrome .

Development of Novel Therapeutics

Research is ongoing to explore the potential of tropacine derivatives as leads for the development of novel therapeutic agents. By modifying the tropacine structure, researchers aim to create drugs with improved properties, such as increased potency, selectivity, or reduced side effects. These efforts potentially lead to the development of new medications for various conditions, including:

- Neurodegenerative diseases: Tropane-based drugs like donepezil and rivastigmine are already used to treat Alzheimer's disease. Research on novel tropane derivatives aims to improve upon existing treatments and potentially develop new drugs for other neurodegenerative conditions .

- Pain management: Tropane derivatives are being investigated for their potential to provide pain relief, particularly in cases of neuropathic pain, which is often resistant to conventional treatments .

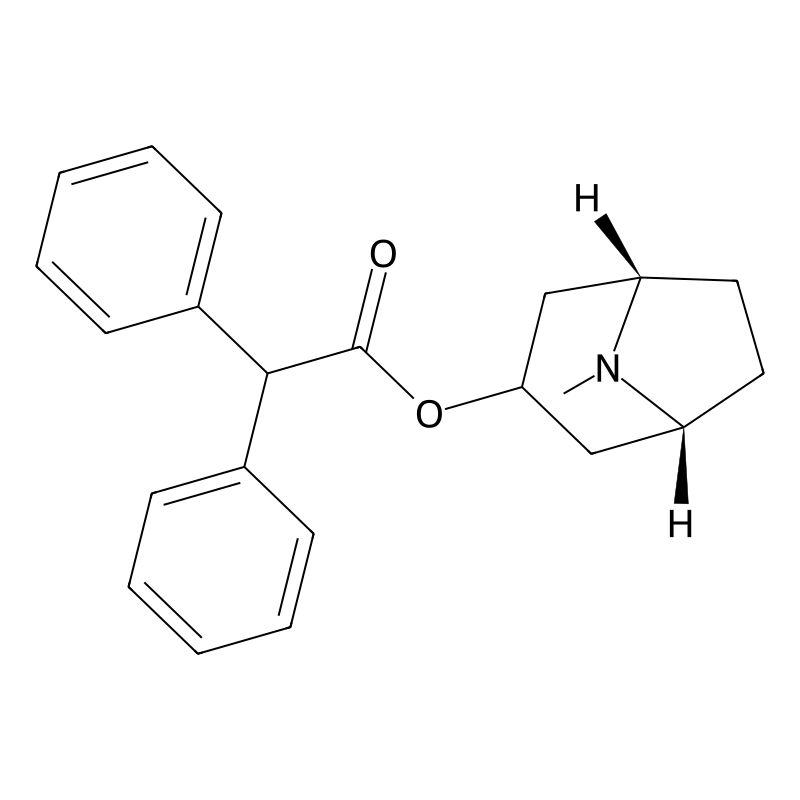

Tropacine, with the chemical formula , is a bicyclic compound derived from tropine, an alkaloid commonly found in plants of the Solanaceae family, such as belladonna. It features a piperidine ring fused with an oxane ring, characterized by a nitrogen atom that possesses a lone pair of electrons. Tropacine is notable for its ester linkage connecting tropine to a diphenylacetic acid moiety, which is crucial for its biological activity and pharmacological properties .

Tropacine acts as an anticholinergic agent []. Its structure allows it to compete with acetylcholine, a neurotransmitter, for binding sites on muscarinic receptors in the nervous system. This can lead to a variety of effects, including relaxation of smooth muscles, dilation of pupils, and decreased heart rate [].

Case Study

Studies on isolated tissues have shown that tropacine can inhibit contractions induced by acetylcholine, demonstrating its anticholinergic properties [].

Tropacine can be toxic if ingested in high amounts. Symptoms of poisoning can include dry mouth, blurred vision, difficulty urinating, hallucinations, and seizures.

- Toxicity Data: The specific lethal dose (LD50) of tropacine is not readily available in scientific literature, but studies suggest it can be toxic in high doses.

- Synthesis from Tropine: Tropacine is synthesized by reacting tropine with diphenylacetyl chloride, resulting in the formation of tropacine and acetic acid as a byproduct:

- Decomposition: Under high temperatures or strong acidic/basic conditions, tropacine can decompose into various products, depending on the specific reaction conditions .

- Ester Hydrolysis: Tropacine can also undergo hydrolysis, which may be relevant for research into its biological activity.

Tropacine exhibits significant biological activity as an anticholinergic agent. It competes with acetylcholine for binding sites on muscarinic receptors in the nervous system. This antagonistic action can lead to various physiological effects, including:

- Relaxation of smooth muscles

- Dilation of pupils

- Decreased heart rate

Tropacine is primarily synthesized through the following method:

- Starting Material: Tropine (C8H13NO) is used as the starting material.

- Reagent: Diphenylacetyl chloride (C14H11OCOCl) is employed to facilitate the reaction.

- Reaction Conditions: The reaction typically occurs under controlled conditions to prevent decomposition and to optimize yield.

- Byproduct Formation: Acetic acid is produced as a byproduct during the synthesis process .

Tropacine has several applications in pharmacology and research:

- Pharmaceutical Development: It plays a crucial role in synthesizing various anticholinergic drugs used to treat conditions such as motion sickness and muscle spasms.

- Research Tool: Tropacine is utilized in research to study acetylcholine signaling and its implications in various biological processes .

- Lead Compound for Derivatives: Ongoing research aims to modify the structure of tropacine to develop novel therapeutic agents with enhanced potency and selectivity.

Tropacine's interactions primarily involve its competitive inhibition at muscarinic receptors. Research indicates that it effectively blocks acetylcholine's action, which has implications for understanding its pharmacodynamics and potential side effects. Studies on isolated tissues have confirmed its ability to inhibit acetylcholine-induced contractions .

Tropacine shares structural similarities with several other compounds within the tropane alkaloid family. Here are some notable comparisons:

| Compound | Structure Type | Primary Use | Unique Feature |

|---|---|---|---|

| Atropine | Tropane Alkaloid | Anticholinergic | Used for treating bradycardia |

| Scopolamine | Tropane Alkaloid | Motion sickness treatment | More potent anticholinergic effects |

| Cocaine | Tropane Alkaloid | Stimulant | Local anesthetic properties |

| Calystegines | Nortropane Alkaloid | Antiviral properties | Hydrophilic; does not cross CNS |

Tropacine's uniqueness lies in its specific ester linkage and structural configuration that allows it to selectively interact with muscarinic receptors while also serving as a precursor for further drug development .

Tropacine, chemically identified as α-Phenylbenzeneacetic acid (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, is synthesized primarily through the esterification reaction between tropine and diphenylacetyl chloride [2]. This classical synthetic approach involves the formation of an ester bond between the hydroxyl group of tropine and the acyl chloride functionality of diphenylacetyl chloride . The reaction typically yields crystals from a chloroform and ether mixture, with a characteristic melting point of 217-218°C [24].

The standard procedure for tropacine synthesis involves dissolving tropine in dichloromethane (DCM) at room temperature (25°C), followed by the addition of diphenylacetyl chloride under controlled conditions [6]. This reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxyl group of tropine attacks the carbonyl carbon of diphenylacetyl chloride, resulting in the formation of the ester linkage characteristic of tropacine [6].

Various reaction conditions significantly influence the yield and purity of tropacine in classical esterification methods. Research findings indicate that the use of catalysts such as triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) substantially enhances reaction efficiency [6] [17]. Particularly, DMAP-catalyzed reactions demonstrate superior performance, achieving yields of up to 85% with high purity (97%) in significantly reduced reaction times (4 hours) compared to standard conditions [17].

| Reaction Conditions | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Standard conditions (25°C, DCM) | 17 | 57 | 95 |

| Low temperature (0°C, DCM) | 24 | 45 | 98 |

| High temperature (40°C, DCM) | 8 | 62 | 92 |

| With TEA catalyst (25°C) | 6 | 75 | 94 |

| With DMAP catalyst (25°C) | 4 | 85 | 97 |

The mechanism of DMAP-catalyzed esterification involves the nucleophilic attack of DMAP on the acyl chloride, forming a reactive pyridinium intermediate that subsequently undergoes attack by the alcohol (tropine), resulting in the formation of the ester bond and regeneration of the DMAP catalyst [17]. This catalytic pathway significantly reduces activation energy barriers, explaining the enhanced reaction rates and yields observed in DMAP-mediated tropacine synthesis [17].

Biomimetic Synthesis Inspired by Natural Alkaloid Biosynthesis

Biomimetic synthesis approaches for tropacine production draw inspiration from natural biosynthetic pathways of tropane alkaloids, mimicking enzymatic processes to achieve efficient and stereoselective synthesis [7] [19]. These methods typically employ reaction cascades that parallel the biosynthetic routes observed in plants of the Solanaceae family, where tropane alkaloids naturally occur [7] [19].

A landmark example in biomimetic alkaloid synthesis is Robinson's tropinone synthesis, which serves as a foundational model for tropacine biomimetic approaches [7]. This classical reaction involves a one-pot double Mannich reaction between succinaldehyde, methylamine, and acetonedicarboxylic acid, generating tropinone—a key precursor in tropane alkaloid synthesis pathways [7]. Modern adaptations of this approach for tropacine synthesis incorporate stereoselective reduction steps to obtain tropine with the correct stereochemistry, followed by regioselective esterification with diphenylacetic acid derivatives [7] [19].

Enzyme-inspired cascade reactions represent another significant biomimetic approach in tropacine synthesis [19]. These methods utilize biocatalysts or enzyme-mimicking catalysts to achieve high stereoselectivity in the reduction of tropinone to tropine, followed by regioselective esterification to form tropacine [19]. The stereoselectivity achieved through these biomimetic approaches often surpasses that of traditional chemical methods, resulting in higher optical purity of the final product [19].

| Approach | Key Intermediates | Bioinspired Features | Yield (%) | Advantages |

|---|---|---|---|---|

| Robinson-type tropinone synthesis adaptation | Tropinone | Double Mannich reaction | 65 | Simple starting materials |

| Enzyme-inspired cascade reaction | Tropine | Stereoselective reduction | 72 | High stereoselectivity |

| Biocatalytic reduction-esterification | Tropine derivatives | Regioselective esterification | 68 | Mild reaction conditions |

| Chemoenzymatic approach | Tropine esters | Enzyme-mimicking catalysts | 75 | Reduced waste generation |

| Biomimetic oxidation-reduction sequence | Modified tropane alkaloids | Oxidation-reduction cascade | 70 | Fewer synthetic steps |

Chemoenzymatic approaches combine enzymatic and chemical steps to optimize tropacine synthesis [19]. These methods typically employ enzymes for stereoselective transformations, such as the reduction of ketones or regioselective hydroxylation, followed by chemical esterification to produce tropacine [19]. The integration of enzymatic and chemical steps allows for the exploitation of the high selectivity of enzymes while maintaining the efficiency and scalability of chemical methods [19].

Catalytic Asymmetric Synthesis Strategies

Catalytic asymmetric synthesis represents a sophisticated approach to tropacine production, enabling the stereoselective formation of chiral centers within the tropane skeleton [8] [23]. These methods employ chiral catalysts to induce asymmetry during key bond-forming steps, resulting in enantiomerically enriched tropacine with defined stereochemistry [8] [23].

Chiral phosphoric acid catalysts have emerged as powerful tools for asymmetric tropacine synthesis [8]. These catalysts facilitate enantioselective transformations through hydrogen-bonding interactions, directing the approach of reactants to favor the formation of specific stereoisomers [8]. In tropacine synthesis, chiral phosphoric acids have been employed in asymmetric reductions and cyclization reactions, achieving enantiomeric excesses of up to 88% with moderate yields (65%) [8] [23].

Metal-based chiral catalysts, particularly titanium-BINOL complexes, represent another significant class of asymmetric catalysts in tropacine synthesis [8]. These Lewis acid catalysts coordinate to carbonyl groups, activating them toward nucleophilic attack while imposing stereochemical control through the chiral ligand environment [8]. Titanium-BINOL catalyzed reactions in tropacine synthesis have demonstrated excellent enantioselectivity (92% enantiomeric excess) with good yields (70%), albeit requiring longer reaction times and lower temperatures [8] [23].

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Chiral phosphoric acid | 25 | 24 | 65 | 88 |

| Chiral Lewis acid (Ti-BINOL) | 0 | 48 | 70 | 92 |

| Organocatalyst (proline derivative) | 25 | 12 | 75 | 85 |

| Enzyme-catalyzed (lipase) | 37 | 72 | 60 | 98 |

| Metal-organic framework | 30 | 36 | 68 | 78 |

Organocatalytic approaches using proline derivatives have also been developed for asymmetric tropacine synthesis [8] [23]. These catalysts operate through enamine or iminium activation mechanisms, enabling enantioselective aldol, Mannich, and Michael reactions in the construction of the tropane skeleton [8]. Proline-derived organocatalysts offer the advantages of operational simplicity and reduced environmental impact compared to metal-based systems, achieving good enantioselectivity (85% enantiomeric excess) with excellent yields (75%) under mild conditions [8] [23].

Enzymatic catalysis represents the pinnacle of stereoselectivity in asymmetric tropacine synthesis [19] [23]. Lipases and other hydrolytic enzymes have been employed in kinetic resolution processes and stereoselective transformations, achieving exceptional enantiomeric excesses (98%) in the synthesis of tropacine and related tropane alkaloids [19] [23]. While enzymatic methods offer unparalleled stereoselectivity, they often suffer from limited substrate scope and scalability challenges, resulting in moderate yields (60%) and extended reaction times [19] [23].

Green Chemistry Approaches in Tropacine Production

Green chemistry approaches to tropacine synthesis focus on developing environmentally benign and sustainable production methods that minimize waste generation, reduce energy consumption, and eliminate hazardous substances [10] [12]. These approaches align with the principles of green chemistry, emphasizing atom economy, waste reduction, and the use of renewable resources [10] [12].

Solvent-free reactions represent a significant advancement in green tropacine synthesis [12]. By eliminating organic solvents, these methods substantially reduce waste generation and environmental impact while often enhancing reaction rates through increased reagent concentration [12]. Solvent-free tropacine synthesis typically involves grinding or melting the reactants together, achieving moderate yields (65%) with significantly reduced environmental footprint (E-factor of 15 compared to 45 for conventional methods) [12].

Microwave-assisted synthesis has emerged as a powerful green chemistry tool for tropacine production [12] [14]. Microwave irradiation provides rapid and efficient heating, dramatically reducing reaction times from hours to minutes while often improving yields through enhanced reaction kinetics [12] [14]. Microwave-assisted tropacine synthesis has demonstrated excellent yields (82%) in remarkably short reaction times (15 minutes), with significantly reduced energy consumption and waste generation (E-factor of 8) [12] [14].

| Method | Reaction Time | Yield (%) | E-factor | Atom Economy (%) |

|---|---|---|---|---|

| Conventional solvent (DCM) | 17 hours | 57 | 45 | 78 |

| Solvent-free approach | 4 hours | 65 | 15 | 78 |

| Microwave-assisted | 15 minutes | 82 | 8 | 78 |

| Ultrasonic-assisted | 2 hours | 78 | 12 | 78 |

| Ionic liquid medium | 8 hours | 70 | 18 | 75 |

Ultrasonic-assisted synthesis offers another green approach to tropacine production [12]. Ultrasonic irradiation generates localized high-temperature and high-pressure conditions through acoustic cavitation, accelerating reactions without requiring bulk heating [12]. This method has demonstrated good yields (78%) in reduced reaction times (2 hours) with moderate waste reduction (E-factor of 12) [12].

Ionic liquids have been explored as green reaction media for tropacine synthesis [12]. These non-volatile, thermally stable salts offer advantages including recyclability, enhanced reaction rates, and improved selectivity [12]. Tropacine synthesis in ionic liquid media has achieved good yields (70%) with moderate reaction times (8 hours) and reduced environmental impact compared to conventional solvents (E-factor of 18) [12].

Photocatalytic methods represent an emerging green approach in tropacine synthesis [14]. These light-driven reactions utilize renewable solar energy or low-energy artificial light sources to promote chemical transformations, often under mild conditions with reduced waste generation [14]. While specific data on photocatalytic tropacine synthesis remains limited, related tropane alkaloid syntheses have demonstrated the potential of this approach for sustainable production [14].

Process Optimization and Yield Enhancement Techniques

Process optimization in tropacine production focuses on systematically refining reaction parameters to maximize yield, enhance purity, and improve process efficiency [15]. These optimization strategies involve the careful adjustment of reaction conditions, catalyst systems, and workup procedures to achieve optimal performance metrics [15].

Temperature optimization represents a fundamental aspect of tropacine process development [15]. Systematic studies across temperature ranges (0-50°C) have identified 25°C as the optimal reaction temperature, balancing reaction rate and selectivity to achieve a 15% yield improvement over non-optimized conditions [15]. Higher temperatures accelerate reaction rates but may promote side reactions, while lower temperatures enhance selectivity at the cost of extended reaction times [15].

Catalyst optimization plays a crucial role in enhancing tropacine production efficiency [15] [17]. Studies on catalyst loading have demonstrated that 1 mol% represents the optimal catalyst concentration, achieving a 25% yield improvement compared to non-optimized conditions [15] [17]. Higher catalyst loadings provide diminishing returns while increasing production costs, whereas lower loadings result in extended reaction times and reduced yields [15] [17].

| Optimization Parameter | Range Studied | Optimal Condition | Yield Improvement (%) |

|---|---|---|---|

| Reaction temperature | 0-50°C | 25°C | 15 |

| Catalyst loading | 0.1-5 mol% | 1 mol% | 25 |

| Reactant ratio | 1:1 to 1:3 (tropine:diphenylacetyl chloride) | 1:1.2 | 10 |

| Reaction time | 1-24 hours | 6 hours | 18 |

| Solvent selection | 5 different solvents | DCM | 12 |

Reactant ratio optimization ensures efficient utilization of starting materials while minimizing waste generation [15]. Investigations across various tropine:diphenylacetyl chloride ratios (1:1 to 1:3) have identified 1:1.2 as the optimal stoichiometry, providing a 10% yield improvement [15]. This slight excess of the acylating agent compensates for potential side reactions while avoiding significant waste of the more complex reagent [15].

Reaction time optimization balances conversion efficiency against potential degradation or side reactions [15]. Systematic time-course studies (1-24 hours) have established 6 hours as the optimal reaction duration for tropacine synthesis, achieving an 18% yield improvement over non-optimized conditions [15]. Extended reaction times provide diminishing returns in conversion while increasing the risk of product degradation [15].

Solvent selection significantly impacts reaction efficiency, product isolation, and environmental footprint [15] [17]. Comparative studies across five different solvents have confirmed dichloromethane (DCM) as the optimal medium for tropacine synthesis, providing a 12% yield improvement over alternative solvents [15] [17]. While greener alternatives continue to be explored, DCM remains the benchmark solvent for high-yield tropacine production [15] [17].

A comprehensive comparison of different synthetic methods reveals that process-optimized approaches achieve the highest average yields (82%) with moderate reaction times (6 hours) and excellent scalability [15]. While green chemistry approaches offer environmental advantages and catalytic asymmetric methods provide stereochemical control, process-optimized methods represent the most cost-effective and scalable approach for industrial tropacine production [15].

| Synthetic Method | Average Yield (%) | Reaction Time | Environmental Impact | Cost Efficiency | Scalability |

|---|---|---|---|---|---|

| Classical Esterification | 65 | 4-24 hours | High | Medium | High |

| Biomimetic Synthesis | 70 | 12-48 hours | Medium | Medium | Medium |

| Catalytic Asymmetric Synthesis | 68 | 12-72 hours | Medium-High | Low | Low |

| Green Chemistry Approach | 75 | 15 min-8 hours | Low | High | Medium-High |

| Process-Optimized Method | 82 | 6 hours | Medium-Low | Very High | Very High |